2,4-Dibromo-5-methoxy-3-methylthiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6Br2OS |
|---|---|
Molecular Weight |
285.99 g/mol |
IUPAC Name |
2,4-dibromo-5-methoxy-3-methylthiophene |
InChI |
InChI=1S/C6H6Br2OS/c1-3-4(7)6(9-2)10-5(3)8/h1-2H3 |
InChI Key |
RVQFEDPKQBDYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1Br)OC)Br |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations for 2,4 Dibromo 5 Methoxy 3 Methylthiophene and Precursors
Advanced Strategies for Thiophene (B33073) Ring Synthesis Preceding Functionalization
The construction of the thiophene ring is a foundational step in the synthesis of its derivatives. Modern organic synthesis offers several powerful cyclization methods to create substituted thiophenes from acyclic precursors.
Modern Cyclization Approaches to Substituted Thiophenes
Several named reactions have become standard methods for the synthesis of the thiophene core, each offering a unique pathway from different starting materials.
Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. organic-chemistry.orgwikipedia.orgchem-station.com The reaction is driven by the formation of the stable aromatic ring. The mechanism is believed to proceed through the sulfurization of the dicarbonyl compound to form a thioketone, followed by cyclization and dehydration. wikipedia.org
Fiesselmann Thiophene Synthesis: This approach allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. derpharmachemica.comwikiwand.comsemanticscholar.org The mechanism involves a base-catalyzed conjugate addition of the thioglycolate to the alkyne, followed by a second addition and subsequent cyclization and elimination steps to form the aromatic thiophene ring. derpharmachemica.comwikiwand.com
Gewald Aminothiophene Synthesis: The Gewald reaction is a versatile one-pot synthesis of polysubstituted 2-aminothiophenes. semanticscholar.orgwikipedia.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (e.g., morpholine or triethylamine). semanticscholar.orgwikipedia.org The mechanism begins with a Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur, cyclizes, and tautomerizes to yield the 2-aminothiophene product. wikipedia.orgtandfonline.com
Hinsberg Synthesis: The Hinsberg synthesis, also known as the Hinsberg condensation, is a method for preparing thiophene dicarboxylic acid derivatives. derpharmachemica.com It involves the reaction of a 1,2-dicarbonyl compound (like an α-diketone) with diethyl thiodiacetate in the presence of a strong base. derpharmachemica.comresearchgate.net The reaction proceeds through a series of aldol-type condensations and cyclization to form the thiophene ring. derpharmachemica.com
Table 1: Comparison of Modern Thiophene Cyclization Approaches
| Synthesis Method | Key Reactants | Typical Product Class | Reference |
|---|---|---|---|
| Paal-Knorr | 1,4-Dicarbonyl compound, Sulfurizing agent (P₄S₁₀, Lawesson's reagent) | Substituted Thiophenes | organic-chemistry.orgwikipedia.org |
| Fiesselmann | α,β-Acetylenic ester, Thioglycolic acid derivative | 3-Hydroxy-2-thiophenecarboxylates | derpharmachemica.comwikiwand.com |
| Gewald | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | Polysubstituted 2-Aminothiophenes | semanticscholar.orgwikipedia.org |
| Hinsberg | 1,2-Dicarbonyl compound, Diethyl thiodiacetate | Thiophene-2,5-dicarboxylates | derpharmachemica.comresearchgate.net |
Controlled Introduction of Methoxy (B1213986) and Methyl Functionalities on Thiophene Ring
The synthesis of the precursor 5-methoxy-3-methylthiophene requires the controlled introduction of a methyl group at the C-3 position and a methoxy group at the C-5 position. These functionalities can be introduced either during the ring formation or by functionalizing a pre-existing thiophene ring.
A plausible synthetic route starts with the formation of 3-methylthiophene (B123197). This can be achieved through methods such as the reaction of a salt of methylsuccinic acid with a phosphorus sulfide reagent. orgsyn.org Another approach is the vapor-phase reaction of pentanes with sulfur. wikipedia.org Once 3-methylthiophene is obtained, subsequent functionalization can be performed.
Introducing the methoxy group can be accomplished via nucleophilic aromatic substitution on a halogenated precursor. For instance, 3-methoxythiophene can be synthesized with high yield from 3-bromothiophene by reacting it with sodium methoxide in the presence of a copper(I) bromide catalyst. chemicalbook.com A similar strategy can be applied to a suitably brominated 3-methylthiophene intermediate. The synthesis would likely proceed as follows:
Bromination of 3-methylthiophene: To direct the subsequent methoxy group to the 5-position, 3-methylthiophene can be brominated. Electrophilic bromination would preferentially occur at the 2- and 5-positions. Controlled bromination could yield 2-bromo-4-methylthiophene or 2,5-dibromo-3-methylthiophene.
Selective Debromination/Substitution: If 2,5-dibromo-3-methylthiophene is formed, selective reduction could potentially remove the bromine at the 2-position. Alternatively, nucleophilic substitution with sodium methoxide, catalyzed by copper salts, could replace a bromine atom at the 5-position to install the methoxy group.
Regioselective Bromination Protocols for Methoxy- and Methyl-Substituted Thiophenes
With the precursor 5-methoxy-3-methylthiophene in hand, the final step is the regioselective introduction of two bromine atoms at the C-2 and C-4 positions. This is an electrophilic aromatic substitution reaction, where the regioselectivity is governed by the directing effects of the existing substituents.
Development and Optimization of Brominating Reagents and Conditions (e.g., NBS, Br₂, Hypervalent Iodine Reagents)
The choice of brominating agent and reaction conditions is critical for achieving high yields and the desired regioselectivity.
N-Bromosuccinimide (NBS): NBS is a widely used reagent for the bromination of aromatic and heteroaromatic compounds. manac-inc.co.jp It is a convenient and safer alternative to liquid bromine, providing a low, constant concentration of Br₂ during the reaction, which can help prevent over-bromination and side reactions. libretexts.orgmasterorganicchemistry.com For activated rings like substituted thiophenes, the reaction is typically carried out in a solvent like chloroform, acetonitrile, or acetic acid at or below room temperature. researchgate.netresearchgate.net
Bromine (Br₂): Elemental bromine is a powerful brominating agent. Due to the high reactivity of the thiophene ring (approximately 10⁷ times faster than benzene), reactions with Br₂ must be carefully controlled, often at low temperatures, to avoid polysubstitution and decomposition. wikipedia.orgiust.ac.ir
Hypervalent Iodine Reagents: These compounds have emerged as mild and selective halogenating agents in modern organic synthesis. acs.orgarkat-usa.org Reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) in combination with a halide source can be used for the halogenation of aromatic compounds under mild conditions. uab.cat Their use can offer advantages in terms of selectivity and functional group tolerance.
Table 2: Overview of Brominating Reagents for Thiophenes
| Reagent | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | CHCl₃, CCl₄, or MeCN; Room temp or below | Easy to handle, provides low [Br₂], good selectivity | manac-inc.co.jpresearchgate.net |
| Bromine (Br₂) | Acetic acid or no solvent; Low temperature (-30 to 0 °C) | High reactivity, inexpensive | wikipedia.orgiust.ac.ir |
| Hypervalent Iodine(III) Reagents | PIFA + halide source; Mild conditions | High selectivity, environmentally benign | acs.orguab.cat |
Mechanistic Pathway Elucidation in Thiophene Halogenation
The halogenation of thiophene proceeds via an electrophilic aromatic substitution mechanism. researchgate.netbrainly.in The key steps are:
Generation of the Electrophile: The brominating agent provides an electrophilic bromine species (Br⁺ or a polarized Br-Br bond).
Attack on the Thiophene Ring: The π-electron system of the thiophene ring attacks the electrophile. This attack is favored at the α-positions (C-2 or C-5) due to the ability of the sulfur atom to better stabilize the resulting carbocation intermediate through resonance.
Formation of the Sigma Complex: A resonance-stabilized carbocation, known as a sigma complex or arenium ion, is formed. The positive charge is delocalized over the ring and the sulfur atom. brainly.in
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the brominated thiophene product. researchgate.net
Theoretical studies, such as those using Density Functional Theory (DFT), have investigated the bromination of thiophenes with NBS and suggest that the formation of a bromonium ion intermediate is a favorable pathway. researchgate.net
Influence of Substituents on Bromination Regioselectivity
The positions of the incoming bromine atoms on the 5-methoxy-3-methylthiophene ring are dictated by the powerful directing effects of the existing methoxy and methyl groups.
Methoxy Group (-OCH₃): The methoxy group is a strong activating, ortho, para-directing substituent. libretexts.org Its oxygen atom can donate a lone pair of electrons into the ring through resonance, which significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack. youtube.com In 5-methoxy-3-methylthiophene, the C-4 position is ortho to the methoxy group, and the C-2 position is also strongly activated.
Methyl Group (-CH₃): The methyl group is a weakly activating, ortho, para-directing substituent. It donates electron density into the ring through an inductive effect and hyperconjugation. libretexts.org In 5-methoxy-3-methylthiophene, the methyl group at C-3 activates the ortho positions (C-2 and C-4).
The combined influence of these two groups results in a powerful synergistic activation of the C-2 and C-4 positions. Both groups direct incoming electrophiles to these sites. The inherent higher reactivity of the α-position (C-2) of the thiophene ring, combined with the strong activation from both substituents, makes C-2 and C-4 the unequivocal sites for bromination, leading to the formation of 2,4-Dibromo-5-methoxy-3-methylthiophene.
Reactivity Profiles and Derivatization Chemistry of 2,4 Dibromo 5 Methoxy 3 Methylthiophene
Metal-Catalyzed Cross-Coupling Reactions of Dibromothiophene Scaffolds
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors. For 2,4-Dibromo-5-methoxy-3-methylthiophene, these reactions offer a pathway to introduce a variety of substituents at the bromine-bearing positions, leading to a diverse range of derivatives.
Suzuki-Miyaura Cross-Coupling Studies
The Suzuki-Miyaura cross-coupling reaction, which couples organoboron compounds with organic halides in the presence of a palladium catalyst and a base, is one of the most widely used methods for the formation of biaryl and vinyl-aryl compounds.
In dihalogenated thiophenes, the regioselectivity of the Suzuki-Miyaura coupling is a critical aspect. Generally, the α-positions (C2 and C5) of the thiophene (B33073) ring are more reactive than the β-positions (C3 and C4) in palladium-catalyzed cross-coupling reactions. For 2,4-dibromopyridine, a related heterocyclic system, regioselective Suzuki coupling occurs preferentially at the 2-position. researchgate.net In the case of 2,5-dibromo-3-hexylthiophene, selective mono-arylation at the 5-position has been reported, indicating a higher reactivity of the C5 bromine atom. nih.gov
For this compound, the bromine atom at the C2 position is expected to be more susceptible to oxidative addition to the palladium(0) catalyst compared to the bromine at the C4 position. This is due to the higher electrophilicity of the C2 position in thiophenes. The electron-donating methoxy (B1213986) group at C5 and the methyl group at C3 can further influence the electronic properties of the thiophene ring and, consequently, the reactivity of the two bromine atoms. While no direct studies on this specific molecule are available, it is reasonable to predict that the initial Suzuki-Miyaura coupling would predominantly occur at the C2 position.
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Related Dibromothiophenes
| Thiophene Derivative | Major Product of Mono-arylation | Reference |
| 2,5-Dibromo-3-hexylthiophene | 5-Aryl-2-bromo-3-hexylthiophene | nih.gov |
| 2,4-Dibromopyridine | 4-Bromo-2-arylpyridine | researchgate.net |
This table presents data from analogous compounds to infer the potential reactivity of this compound.
The choice of the catalytic system, including the palladium source, ligand, base, and solvent, is crucial for the success of the Suzuki-Miyaura coupling. Various palladium catalysts, such as Pd(PPh₃)₄ and those generated in situ from Pd(OAc)₂ with phosphine (B1218219) ligands, have been employed for the cross-coupling of bromothiophenes. nih.govmdpi.comwikipedia.org
For thiophene-containing conjugated polymers, a catalyst system based on Pd(0) and a phosphine-based bulky ligand has shown high efficiency in Suzuki-Miyaura reactions of thiophene-2-boronic esters with aryl bromides. nih.govresearchgate.net The use of bulky, electron-rich phosphine ligands, such as SPhos, can enhance the catalytic activity, allowing for reactions to be performed at lower catalyst loadings and at room temperature for aryl chlorides. researchgate.net The selection of a suitable base, like K₃PO₄ or Cs₂CO₃, and a solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water), is also critical for achieving high yields. nih.govd-nb.infonih.gov
Table 2: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Bromothiophenes
| Palladium Source | Ligand | Base | Solvent | Substrate | Yield | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-5-(bromomethyl)thiophene | up to 76% | d-nb.infonih.gov |
| Pd(0) | Phosphine-based bulky ligand (L1) | K₂CO₃ | Toluene | Thiophene-2-boronic ester and aryl bromide | up to 95% | nih.govresearchgate.net |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Aryl and heteroaryl halides | up to 99% | researchgate.net |
This table showcases catalytic systems used for related bromothiophene derivatives.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.netnih.govacs.org
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. The reactivity of the C-Br bond is crucial in this step.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex, replacing the bromide.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
Computational and experimental studies have provided a deeper understanding of these steps, highlighting the importance of ligand structure and reaction conditions in influencing the efficiency of the catalytic cycle. wildlife-biodiversity.com For electron-rich thiophenes, the electronic properties of the substrate can affect the rate of oxidative addition and the stability of the palladium intermediates.
Stille Coupling and Related Organometallic Transformations
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound with an organic halide. wikipedia.orgnih.govharvard.edulibretexts.org This reaction is known for its tolerance of a wide range of functional groups and is often used in the synthesis of complex molecules. core.ac.uk
While specific studies on the Stille coupling of this compound are not available, the general principles of the reaction can be applied. The reactivity of the two bromine atoms would likely follow a similar trend as in the Suzuki-Miyaura coupling, with the C2-Br bond being more reactive. The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ, and often requires the use of a ligand and sometimes additives like Cu(I) salts to enhance the reaction rate. harvard.eduyoutube.com The mechanism of the Stille reaction also proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.govlibretexts.org
Direct Arylation and C-H Functionalization Strategies Utilizing the Thiophene Core
Direct arylation via C-H bond functionalization is an increasingly popular and atom-economical method for the synthesis of arylated heterocycles, as it avoids the pre-functionalization of the C-H bond into an organometallic reagent. acs.orgnih.govmdpi.comcore.ac.ukresearchgate.netresearchgate.net However, for this compound, all the carbon atoms of the thiophene ring are substituted, meaning there are no C-H bonds available for direct arylation on the thiophene core itself.
Nevertheless, C-H functionalization strategies are highly relevant for the synthesis of precursors to this molecule or for the derivatization of its coupled products. For instance, a 5-methoxy-3-methylthiophene could undergo regioselective C-H bromination to yield precursors to the target compound. Furthermore, if one of the bromine atoms in this compound is replaced by an aryl group through a cross-coupling reaction, the resulting product may possess C-H bonds on the newly introduced aryl ring that could be further functionalized.
The use of directing groups can control the regioselectivity of C-H functionalization on thiophene rings. acs.orgnih.govrsc.org For example, a bromide can act as a directing group for the β-arylation of thiophenes. bohrium.com In the case of 3-(methylsulfinyl)thiophenes, palladium-catalyzed direct arylation occurs selectively at the C2 and C5 positions. nih.gov These strategies highlight the potential for creating diverse and complex molecules based on the thiophene scaffold.
Exploitation of Bromine and Methoxy Groups in Nucleophilic Transformations
The bromine and methoxy groups on the thiophene ring are key handles for introducing diverse functionalities through nucleophilic transformation pathways. The bromine atoms are particularly susceptible to metal-halogen exchange, which opens the door to a wide array of derivatizations. In contrast, the methoxy group's role is primarily electronic, though its potential participation in substitution reactions under specific conditions warrants consideration.
Lithium-halogen exchange is a powerful and widely utilized method for converting aryl halides into highly reactive organolithium species. This reaction is typically rapid, kinetically controlled, and often performed at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi).
For this compound, the two bromine atoms are in chemically distinct environments: one is at an α-position (C2) and the other is at a β-position (C4). In thiophene systems, lithium-halogen exchange occurs preferentially at the α-position due to the higher acidity of the corresponding proton and the greater stability of the resulting lithiated intermediate. Therefore, treatment of this compound with one equivalent of an organolithium reagent is expected to selectively yield the 2-lithio-4-bromo-5-methoxy-3-methylthiophene intermediate.
This regioselectivity allows for stepwise functionalization. The initial lithiated species is a potent nucleophile and can react with a wide variety of electrophiles in quenching reactions. Subsequent introduction of a second equivalent of organolithium reagent can then facilitate the exchange of the remaining bromine at the C4 position, allowing for a different electrophile to be introduced. This sequential approach provides a pathway to dissymmetrically substituted thiophene derivatives.
The table below illustrates the potential for diverse functionalization following the initial selective lithium-halogen exchange at the C2 position.
| Quenching Electrophile | Reagent Example | Introduced Functional Group | Resulting Compound Class |
| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) | Thiophenecarboxylic acid |
| Aldehydes/Ketones | (CH₃)₂CO (Acetone) | Hydroxyalkyl (-C(OH)R₂) | Thiophene-methanol derivative |
| Alkyl Halides | CH₃I | Alkyl (-CH₃) | Alkylated Thiophene |
| Boronic Esters | Isopropyl pinacol (B44631) borate | Boronic Ester (-B(OR)₂) | Thiophene boronic ester |
| Stannanes | Bu₃SnCl | Trialkylstannyl (-SnBu₃) | Stannylated Thiophene |
| Disulfides | (CH₃S)₂ | Thioether (-SCH₃) | Thienyl sulfide |
This table presents hypothetical reaction outcomes based on established principles of organolithium chemistry. Specific yields and conditions would require experimental validation.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction.
In the case of this compound, the thiophene ring is substituted with electron-donating (methoxy, methyl) and weakly deactivating (bromo) groups. There are no strong electron-withdrawing groups present to sufficiently lower the electron density of the aromatic ring and stabilize the anionic intermediate required for an SNAr reaction. Consequently, the methoxy group is not expected to act as a leaving group under typical SNAr conditions. Attempts to displace the methoxy group with a nucleophile would be highly unlikely to succeed, making this pathway not applicable for the derivatization of this specific compound.
Polymerization Dynamics and Oligomerization Behavior
The presence of two bromine atoms makes this compound a suitable monomer for various polymerization reactions to form polythiophenes. Polythiophenes are a class of conducting polymers with applications in organic electronics, such as transistors, solar cells, and sensors. The substituents (methoxy and methyl) on the thiophene ring are expected to influence the properties of the resulting polymer, such as solubility, bandgap, and solid-state packing.
Electrochemical polymerization is a common method for synthesizing conducting polymer films directly onto an electrode surface. The process involves the anodic oxidation of the monomer to form radical cations, which then couple to form oligomers and eventually a polymer film that deposits on the electrode. For thiophene derivatives, polymerization typically proceeds via coupling at the α-positions (C2 and C5).
While this compound has a bromine atom at the C2 position, the C5 position is blocked by a methoxy group. Polymerization would therefore likely proceed through dehalogenative coupling. The oxidation potential required for polymerization would be influenced by the electron-donating methoxy and methyl groups, which generally lower the oxidation potential compared to unsubstituted thiophene. The resulting polymer would likely have a head-to-tail or head-to-head linkage between the C2 and C4 positions, leading to a less regular polymer backbone compared to that formed from 2,5-disubstituted thiophenes. This irregularity could impact the polymer's electronic properties.
Chemical oxidative polymerization is another prevalent method for synthesizing polythiophenes, often using oxidants like iron(III) chloride (FeCl₃). In this process, the oxidant abstracts an electron from the monomer to form a radical cation. These radical cations then dimerize and propagate, with subsequent re-oxidation and coupling steps leading to the final polymer.
For this compound, oxidative polymerization would proceed via C-C bond formation, likely involving the positions activated by the electron-donating groups. The reaction would result in the expulsion of HBr as the polymer chain forms. The methoxy and methyl groups would enhance the solubility of the resulting polymer in organic solvents. However, the substitution pattern presents a challenge for achieving a highly regioregular polymer. The coupling can occur between the C2 position of one monomer and the C2 or C4 position of another, leading to structural defects that can interrupt the π-conjugation along the polymer backbone and affect its conductivity and optical properties.
The table below outlines a hypothetical comparison of polymer properties based on the polymerization of different thiophene monomers.
| Monomer | Expected Primary Coupling | Probable Regioregularity | Expected Polymer Solubility |
| 3-Hexylthiophene | α-α (C2-C5) | High (with control) | High |
| 2,5-Dibromo-3-hexylthiophene | α-α (C2-C5) via dehalogenation | High | High |
| This compound | Mixed (C2-C2, C2-C4) | Low to Moderate | Moderate to High |
Solid-state polymerization is a solvent-free process where monomer crystals are induced to polymerize through stimuli such as heat or radiation. This method can lead to highly crystalline and oriented polymer structures, as the reaction proceeds within the confines of the crystal lattice. The feasibility of solid-state polymerization is critically dependent on the packing of the monomers in the crystal.
For a dibrominated thiophene like this compound, solid-state polymerization would require the bromine atoms of adjacent monomers to be in close proximity and in a suitable orientation for C-C bond formation. The substituents play a crucial role in directing the crystal packing through supramolecular interactions like hydrogen bonding or π-π stacking. While there are no specific studies on the solid-state polymerization of this compound, research on other dibromothiophenes has shown that substituents can be engineered to induce an anti-parallel orientation of monomers, which is favorable for polymerization. The interplay between the methyl, methoxy, and bromo groups would dictate the crystal packing and thus its potential reactivity in the solid state.
Control of Regioregularity and Conjugation in Polymer Systems
The utility of this compound as a monomer in the synthesis of conjugated polymers, specifically poly(5-methoxy-3-methylthiophene), is critically dependent on the ability to control the regioregularity of the polymer chain. In poly(3-substituted)thiophenes, the orientation of the monomer units relative to each other dictates the material's electronic and optical properties. cmu.edu Three possible couplings can occur between monomer units: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu
A high degree of HT coupling results in a regioregular polymer, which can adopt a more planar conformation. This planarity enhances π-orbital overlap along the polymer backbone, leading to a smaller bandgap, increased charge carrier mobility, and improved performance in electronic devices. cmu.eduacs.org Conversely, regioirregular polymers containing a random mix of couplings have structures where steric hindrance from HH couplings forces the thiophene rings to twist, disrupting conjugation. cmu.edu
Transition metal-catalyzed cross-coupling polymerizations are effective methods for achieving high regioregularity. nih.govbeilstein-journals.org For an unsymmetrical monomer like this compound, methods such as Grignard Metathesis (GRIM) polymerization are particularly relevant. cmu.edu This technique involves treating the dibromo-monomer with an alkyl Grignard reagent, which selectively undergoes a magnesium-bromine exchange at the more reactive bromine atom. In 3-substituted-2,5-dibromothiophenes, this exchange typically occurs at the 5-position due to lesser steric hindrance. Subsequent polymerization with a nickel catalyst, such as Ni(dppp)Cl2, proceeds in a chain-growth manner to yield highly regioregular, head-to-tail coupled polymers. cmu.edunih.gov The precise control afforded by these catalyst-transfer polycondensation methods is essential for synthesizing tailor-made regioregular polythiophenes with specific, desirable properties. acs.org
| Polymerization Method | Typical Catalyst | Mechanism Highlights | Expected Outcome for this compound |
|---|---|---|---|
| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ or similar Ni(II) complexes | Selective Mg/Br exchange at the sterically less hindered bromine, followed by chain-growth polymerization. cmu.edu | High percentage (>95%) of Head-to-Tail (HT) couplings, leading to a highly regioregular polymer. |
| Rieke Zinc Method | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Oxidative addition of highly reactive Rieke Zinc (Zn*) to the C-Br bonds, forming organozinc intermediates. nih.gov | Can produce regioregular polymers, but regioselectivity can be sensitive to the catalyst used. nih.gov |
| Suzuki Coupling | Palladium-based catalysts | Coupling of a dihalo-monomer with a diboronic ester derivative of the monomer. | Can yield well-defined copolymers, with regioregularity dependent on the selective synthesis of the monomer precursors. nih.gov |
Further Chemical Modifications of Methyl and Methoxy Side Chains
Beyond its role as a monomer, this compound possesses two functional side chains—a methyl group and a methoxy group—that are amenable to further chemical modification. These transformations can be performed on the monomer itself to create new, functionalized building blocks for polymerization, or potentially on the resulting polymer to tune its properties post-synthesis.
Reactions at the Methyl Group (e.g., benzylic functionalization)
The methyl group at the 3-position of the thiophene ring exhibits reactivity analogous to that of a benzylic methyl group due to the aromatic character of the thiophene ring. mdpi.com This "benzylic-like" position allows for a range of C-H functionalization reactions, which are fundamental for producing valuable intermediates. mdpi.com
One common transformation is free-radical halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be selectively brominated to yield 2,4-dibromo-3-(bromomethyl)-5-methoxythiophene. This brominated intermediate is a versatile precursor for introducing various functionalities through nucleophilic substitution.
Another key reaction is the oxidation of the methyl group. Depending on the oxidant and reaction conditions, the methyl group can be converted into a formyl group (aldehyde) or a carboxyl group (carboxylic acid). This transformation is a powerful method for introducing carbonyl functionalities, which can serve as handles for further derivatization, such as in the synthesis of heterocyclic compounds. mdpi.com
| Reaction Type | Typical Reagents | Product Functional Group | Potential Application |
|---|---|---|---|
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | Bromomethyl (-CH₂Br) | Intermediate for nucleophilic substitution reactions. |
| Oxidation | KMnO₄, CrO₃, or milder reagents | Carboxyl (-COOH) or Formyl (-CHO) | Monomer for polyesters or polyamides; precursor for other functional groups. |
| Deprotonation/Alkylation | Strong base (e.g., n-BuLi), then an electrophile (e.g., R-X) | Elongated alkyl chain (-CH₂-R) | Modification of solubility and morphology of the resulting polymer. |
Chemical Transformations Involving the Methoxy Group
The methoxy group at the 5-position is a robust electron-donating group that influences the electronic properties of the thiophene ring. The primary chemical transformation involving this group is its cleavage, specifically O-demethylation, to unmask the corresponding hydroxythiophene (or its tautomeric keto form). This reaction is valuable for introducing a hydroxyl group, which can dramatically alter properties such as solubility and intermolecular interactions (e.g., hydrogen bonding).
The demethylation of methoxythiophenes can be challenging and requires careful selection of reagents to avoid degradation of the sensitive thiophene ring. Strong Lewis acids are commonly employed for this purpose. Boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) is a highly effective reagent for cleaving aryl methyl ethers, including methoxythiophenes. researchgate.net Other Lewis acids such as aluminum chloride (AlCl₃) or strong protic acids like hydrobromic acid (HBr) have also been used, although they can sometimes lead to side reactions. researchgate.net For substrates that are sensitive to harsh, acidic conditions, milder, nucleophilic reagents can be an alternative. A system of sodium ethanethiolate (EtSNa), generated in situ from ethanethiol (B150549) (EtSH) and sodium hydride (NaH) in a solvent like DMF, can effectively cleave the methyl-oxygen bond via an Sₙ2 mechanism. researchgate.net
| Reagent System | Typical Conditions | Mechanism Type | Notes |
|---|---|---|---|
| Boron tribromide (BBr₃) | CH₂Cl₂, 0 °C to room temperature | Lewis Acid-mediated | Highly efficient but requires anhydrous conditions. researchgate.net |
| Aqueous Hydrobromic Acid (aq. HBr) | Reflux | Protic Acid-mediated | Harsh conditions; potential for ring decomposition. researchgate.net |
| Aluminum Chloride (AlCl₃) | Inert solvent | Lewis Acid-mediated | Commonly used, but can be aggressive. researchgate.net |
| Ethanethiol (EtSH) / Sodium Hydride (NaH) | DMF, 90 °C | Nucleophilic (Sₙ2) | Milder conditions suitable for sensitive substrates. researchgate.net |
Computational and Theoretical Studies on 2,4 Dibromo 5 Methoxy 3 Methylthiophene
Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT) and ab initio methods, offer deep insights into the molecular behavior of 2,4-Dibromo-5-methoxy-3-methylthiophene. DFT has become a popular approach due to its favorable balance of computational cost and accuracy in describing electronic systems. mdpi.com These methods allow for the precise calculation of molecular geometries, electronic properties, and vibrational frequencies, forming the foundation for understanding the molecule's chemical nature. nih.gov
The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to FMO theory, the energy and distribution of these orbitals govern the molecule's reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability. semanticscholar.orgscispace.com
For this compound, computational studies on analogous substituted thiophenes show that the HOMO is typically a π-orbital distributed across the thiophene (B33073) ring and the electron-donating methoxy (B1213986) group. researchgate.netepstem.net The LUMO is often a π*-antibonding orbital, with significant contributions from the carbon atoms bonded to the electron-withdrawing bromine atoms. researchgate.net This distribution dictates how the molecule interacts with other reagents. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine the energies of these orbitals. epstem.netrroij.com
| Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | -6.45 |
| ELUMO | -2.55 |
| Energy Gap (ΔE) | 3.90 |
Note: The values presented are representative based on DFT calculations of structurally similar brominated and methoxy-substituted thiophenes. Actual values for this compound would require specific computation. researchgate.netrroij.com
Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small gap. scispace.com
Global Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).
For predicting specific active sites for electrophilic, nucleophilic, or radical attack, local reactivity descriptors like Fukui functions are employed. nih.govresearchgate.net For this compound, the bromine-substituted carbon atoms (C2 and C4) are predicted to be the primary sites for nucleophilic attack or metal-catalyzed cross-coupling reactions, due to the electron-withdrawing nature of the halogens. researchgate.net The electron-rich thiophene ring, activated by the methoxy and methyl groups, is susceptible to electrophilic attack, with the precise location being influenced by the combined directing effects of all substituents.
| Reactivity Descriptor | Calculated Value (eV) | Interpretation |
|---|---|---|
| Chemical Potential (μ) | -4.50 | Tendency to donate electrons |
| Chemical Hardness (η) | 1.95 | Moderately high stability |
| Electrophilicity Index (ω) | 5.19 | Strong electrophilic character |
Even for seemingly rigid molecules, conformational analysis is crucial for identifying the most stable three-dimensional structure. For this compound, the primary conformational flexibility arises from the rotation of the methyl group of the methoxy substituent around the C5-O bond.
Computational methods can map the potential energy surface by systematically rotating this dihedral angle. epstem.net Geometry optimization is performed at each step to find the minimum energy structure. Such studies on 2-methoxythiophene (B42098) have shown that the most stable conformer is typically the one where the methoxy group's methyl is oriented away from the adjacent ring substituent to minimize steric hindrance. epstem.net For the title compound, the lowest energy conformation would likely involve the methoxy group's methyl pointing away from the bromine atom at C4. Ab initio and DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles of the optimized geometry, which are essential for understanding its structural properties. scienceopen.com
Mechanistic Elucidation of Reactions via Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. It allows for the characterization of transient species like transition states, which are often impossible to observe experimentally. For a polysubstituted thiophene like this compound, a common and synthetically important reaction is the palladium-catalyzed Suzuki-Miyaura cross-coupling at the carbon-bromine bonds. researchgate.netmdpi.com
Transition State Theory (TST) provides the theoretical framework for understanding reaction rates. wikipedia.orglibretexts.org A chemical reaction proceeds from reactants to products via a high-energy transition state (TS), which represents the energy maximum along the reaction coordinate. researchgate.net Computational chemists use algorithms to locate the precise geometry of these transition states on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy or activation barrier (ΔE‡), which is the primary determinant of the reaction rate. mdpi.com
In the context of a Suzuki coupling reaction, DFT can be used to model the three key steps of the catalytic cycle:
Oxidative Addition: The dibromothiophene adds to the Pd(0) catalyst.
Transmetalation: The organic group from a boronic acid derivative is transferred to the palladium center.
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction pathways and energetics. Computational models account for this using various solvation models. Implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used. mdpi.comnih.govgithub.io These models treat the solvent as a continuous dielectric medium, which creates a reaction field that polarizes the solute's electron density. q-chem.com This approach allows for the calculation of reaction profiles in different solvents, providing insights into how solvent polarity can stabilize or destabilize reactants, transition states, and products, thereby altering activation barriers. acs.org
Similarly, the explicit role of the catalyst and its ligands (e.g., phosphine (B1218219) ligands in Suzuki coupling) is critical. mdpi.com Computational models must include the catalyst in the calculations to accurately represent the reaction mechanism. DFT studies can compare the efficacy of different ligands by calculating the activation barriers for the key steps of the catalytic cycle with each ligand, helping to rationalize catalyst performance and guide the development of more efficient catalytic systems. rsc.org
Predictive Modeling for the Rational Design of Novel Derivatives and Reaction Outcomes
Computational and theoretical studies are pivotal in modern chemistry, offering powerful tools to forecast molecular properties and reactivity, thereby accelerating the discovery and development of new chemical entities. For a scaffold such as this compound, predictive modeling serves two primary functions: guiding the rational design of novel derivatives with desired properties and predicting the outcomes of chemical reactions to optimize synthetic pathways. These in silico approaches save significant time and resources compared to traditional trial-and-error laboratory methods. nih.govnih.gov
Rational Design of Novel Derivatives
The rational design of new molecules based on a parent structure like this compound involves computational screening and optimization of potential derivatives before their physical synthesis. This process typically utilizes techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. nih.govmdpi.com
QSAR models are mathematical relationships that correlate the structural or property descriptors of a set of compounds with their biological activity or a desired physicochemical property. nih.gov For a target like this compound, a medicinal chemist might want to design derivatives with enhanced anti-inflammatory or antimicrobial activity. nih.govju.edu.sa The process involves generating a virtual library of derivatives by modifying the parent structure—for instance, by substituting the bromine atoms or altering the methyl and methoxy groups. For each virtual derivative, a set of numerical descriptors is calculated, encoding its topological, electronic, and geometric properties. acs.orgnih.gov
These descriptors, along with experimentally determined (or computationally estimated) activity values, are used to build a predictive model. This model can then estimate the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.govresearchgate.net
Table 1: Hypothetical QSAR Model for Predicting Antimicrobial Activity of this compound Derivatives
This interactive table illustrates a hypothetical QSAR model. The predicted activity is calculated based on molecular descriptors. Users can sort the data by clicking on the column headers to identify derivatives with the most promising predicted activity or specific physicochemical properties.
| Derivative ID | Modification on Parent Scaffold | Molecular Weight ( g/mol ) | LogP | Predicted pIC50 |
| Parent | None | 315.00 | 4.1 | 5.2 |
| Deriv-001 | 4-Bromo -> 4-Cyano | 286.13 | 3.5 | 5.8 |
| Deriv-002 | 4-Bromo -> 4-Phenyl | 337.26 | 5.5 | 6.1 |
| Deriv-003 | 2-Bromo -> 2-Amino | 252.14 | 3.0 | 5.5 |
| Deriv-004 | 5-Methoxy -> 5-Ethoxy | 329.03 | 4.4 | 5.3 |
| Deriv-005 | 3-Methyl -> 3-Trifluoromethyl | 368.99 | 4.9 | 6.5 |
Note: Data are hypothetical and for illustrative purposes only.
Predicting Reaction Outcomes
Beyond designing new molecules, computational modeling is instrumental in predicting the outcomes of chemical reactions. This is particularly valuable for complex heterocyclic systems like substituted thiophenes, where multiple reaction pathways may compete. acs.org Methods based on Density Functional Theory (DFT) and machine learning are increasingly employed to predict reaction feasibility, regioselectivity, and potential byproducts. acs.orgresearchgate.netarxiv.org
For this compound, a key synthetic challenge might be achieving selective substitution at either the C2 or C4 bromine position. DFT calculations can be used to model the reaction mechanism, for example, in a Suzuki or Stille cross-coupling reaction. By calculating the energies of the transition states for substitution at each position, chemists can predict which site is kinetically favored. acs.org This information guides the choice of catalysts, ligands, and reaction conditions to achieve the desired product with high yield and selectivity, minimizing the formation of unwanted isomers. acs.org
Machine learning models, trained on vast databases of known chemical reactions, offer another powerful approach. arxiv.org These models can predict the major product of a reaction given a set of reactants and reagents, often capturing subtle electronic and steric effects that are difficult to intuit. arxiv.org
Table 2: Predicted Regioselectivity for a Hypothetical Cross-Coupling Reaction
This table shows hypothetical results from DFT calculations predicting the kinetic favorability of a cross-coupling reaction at the two bromine positions of the parent compound. Lower activation energy indicates a more favorable reaction pathway.
| Reaction Site | Reactant | Catalyst System | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| C2-Br | This compound | Pd(PPh3)4 | 22.5 | 2-Aryl-4-bromo-5-methoxy-3-methylthiophene |
| C4-Br | This compound | Pd(PPh3)4 | 25.1 | 4-Aryl-2-bromo-5-methoxy-3-methylthiophene |
| C2-Br | This compound | Pd(dppf)Cl2 | 21.8 | 2-Aryl-4-bromo-5-methoxy-3-methylthiophene |
| C4-Br | This compound | Pd(dppf)Cl2 | 26.3 | 4-Aryl-2-bromo-5-methoxy-3-methylthiophene |
Note: Data are hypothetical and for illustrative purposes only.
By integrating these predictive modeling techniques, the exploration of the chemical space around this compound can be performed more intelligently and efficiently. Rational design principles allow for the creation of derivatives with optimized properties, while reaction outcome predictions ensure that synthetic efforts are directed toward viable and efficient pathways.
Advanced Methodological Applications and Spectroscopic Research on Derivatives
Role as a Key Building Block in the Synthesis of Complex Molecular Architectures
The strategic placement of bromine atoms at the C2 and C4 positions allows for selective functionalization through various cross-coupling reactions, making 2,4-Dibromo-5-methoxy-3-methylthiophene a crucial precursor for constructing larger, conjugated systems. The methoxy (B1213986) and methyl groups further modulate the electronic properties and solubility of the resulting molecular architectures.
Precursor in Oligothiophene and Polythiophene Synthesis for Fundamental Research
In the realm of materials science, this compound serves as a monomer for the synthesis of oligothiophenes and polythiophenes. These materials are of significant interest for their potential use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). d-nb.info The polymerization of such substituted thiophenes allows for the creation of conjugated polymers where the methoxy and methyl groups can influence the polymer's conformation, solubility, and solid-state packing, which are critical factors for charge transport and luminescent properties. The dibromo functionality enables polymerization through well-established cross-coupling methods, such as Stille or Suzuki couplings, providing a pathway to structurally defined polymers for fundamental studies of structure-property relationships.
Design and Synthesis of Functional Scaffolds for Diverse Research Disciplines
Beyond linear polymers, this compound is instrumental in the design and synthesis of sophisticated functional scaffolds. A notable application is its use as a key component in the creation of diarylethene-based photoswitches. d-nb.info Diarylethenes are a class of photochromic molecules that undergo reversible cyclization reactions upon irradiation with specific wavelengths of light, making them candidates for optical memory devices. d-nb.info By incorporating the this compound moiety as one of the aryl groups in a diarylethene structure, researchers can fine-tune the photochemical and electronic properties of the resulting switch, such as its absorption spectra, quantum yields, and thermal stability.
Sophisticated Spectroscopic and Structural Elucidation Research Techniques
The characterization of derivatives and complex molecules synthesized from this compound relies on a suite of advanced analytical techniques. These methods are essential for confirming chemical structures, monitoring reaction progress, and understanding the properties of the newly formed materials.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₃ | 3.81 | Singlet | N/A |
| -CH₃ | 2.27 | Singlet | N/A |
| Aromatic CH | 7.01 | Doublet | 2.9 |
X-ray Crystallography for Understanding Solid-State Arrangements and Intermolecular Interactions
X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For complex molecules derived from this compound, single-crystal X-ray diffraction can reveal crucial information about bond lengths, bond angles, and torsion angles. This technique is particularly valuable for understanding how molecules pack in the solid state and for identifying key intermolecular interactions, such as π-π stacking or halogen bonding. These interactions can significantly influence the material's bulk properties, including its charge mobility and photoresponsive behavior. For example, the crystal structure of a diarylethene derivative would confirm the conformation of the molecule in its open and closed forms, providing a solid-state basis for its observed photoswitching properties.
UV-Visible and Luminescence Spectroscopy in Mechanistic Investigations (e.g., polymerization kinetics)
The study of polymerization kinetics and mechanisms for thiophene derivatives, including those structurally related to this compound, heavily relies on spectroscopic techniques that can monitor the reaction in real-time. UV-Visible and luminescence spectroscopy are powerful tools in this regard, providing insights into the consumption of monomers, the formation of polymers, and the electronic properties of the resulting materials.
UV-Visible Spectroscopy in Monitoring Polymerization
UV-Visible spectroscopy is a primary method for the in-situ monitoring of the polymerization of thiophene derivatives, particularly for reactions like Grignard Metathesis (GRIM) polymerization, which is a common method for synthesizing regioregular polythiophenes. While direct kinetic studies on this compound are not extensively detailed in the literature, the principles can be understood from studies on analogous compounds such as 2,5-dibromo-3-alkylthiophenes.
The polymerization process can be followed in real-time using UV-through probes, which allows for the continuous measurement of the UV-Vis spectrum of the reaction mixture. A key observation during such polymerizations is the change in the absorption spectrum, which reflects the conversion of the monomer to the polymer. Typically, the monomer absorbs at a shorter wavelength, and as the polymerization proceeds, a new absorption band at a longer wavelength appears, corresponding to the π-π* transition of the growing conjugated polymer chain.
A significant feature often observed is an isosbestic point , where the molar absorptivity of the reactant and product are equal. The presence of a clear isosbestic point is indicative of a two-state system, suggesting a direct conversion from the monomer to the polymer without the accumulation of intermediate species. This is a hallmark of a controlled, chain-growth polymerization mechanism.
By monitoring the decrease in the monomer's absorption peak or the increase in the polymer's absorption peak over time, the reaction rate can be determined. This data allows for the calculation of kinetic parameters, such as the reaction rate constants, which are crucial for understanding the influence of various factors like catalysts, additives, and temperature on the polymerization process. For instance, studies on the polymerization of 2,5-dibromo-3-decylthiophene (B136808) have utilized this method to determine the rate constants for both the bromine-magnesium exchange and the subsequent polymerization steps.
The spectroelectrochemical analysis of thiophene polymerization also provides valuable mechanistic information. By applying a potential and recording the UV-Vis spectra simultaneously, the formation of intermediate products like dimers and trimers can be detected during the electrochemical oxidation of terthiophenes. These intermediates exhibit distinct absorption bands that can be correlated with the chain length of the oligomers, confirming a stepwise addition mechanism.
| Species | Typical λmax (nm) | Observations and Significance |
|---|---|---|
| Thiophene Monomer (e.g., 2,5-dibromo-3-alkylthiophene) | ~250-280 | Corresponds to the π-π* transition of the unpolymerized monomer. Its decreasing absorbance over time is a measure of monomer consumption. |
| Poly(3-alkylthiophene) | ~450-600 | Represents the π-π* transition of the conjugated polymer backbone. The red shift compared to the monomer indicates increased conjugation length. Its increasing absorbance signifies polymer formation. |
| Isosbestic Point | Variable (e.g., ~264 nm) | A wavelength where the absorbance remains constant throughout the reaction. Its presence suggests a clean conversion from monomer to polymer, characteristic of a controlled polymerization. |
Luminescence Spectroscopy in Mechanistic Investigations
The application of luminescence (fluorescence) spectroscopy for the in-situ monitoring of the polymerization kinetics of thiophene derivatives is less common compared to UV-Visible absorption spectroscopy. While the resulting polythiophenes are often fluorescent, and their photoluminescence (PL) properties are extensively studied to characterize the final material, the use of fluorescence to track the reaction progress in real-time is not widely documented for this class of compounds.
The primary use of luminescence spectroscopy in the context of polythiophene derivatives is in the characterization of the synthesized polymer. The emission spectrum, quantum yield, and fluorescence lifetime provide valuable information about the polymer's electronic structure, conformation, and the extent of conjugation. For instance, the photoluminescence of poly(3-methylthiophene) has been studied, with emission peaks that can be influenced by factors such as aggregation and the presence of metallic nanoparticles.
In some copolymerization systems, fluorescence spectroscopy has been employed to characterize the final product. For example, copolymers of pyrene (B120774) and 3-methylthiophene (B123197) exhibit controllable emitting properties depending on the monomer feed ratios. However, this is a post-polymerization characterization rather than a kinetic study of the polymerization itself.
While fluorescence probes have been developed to monitor the kinetics of other types of polymerization (e.g., microemulsion polymerization), their application to the Grignard metathesis polymerization of brominated thiophenes is not a standard technique. The challenges may include potential interference from the catalyst, the reaction medium, and changes in the local environment that could affect the probe's fluorescence independently of the polymerization progress.
Prospective Research Avenues and Future Directions for 2,4 Dibromo 5 Methoxy 3 Methylthiophene
Development of Environmentally Sustainable Synthetic Strategies
Key areas for investigation include:
Transition-Metal-Free Reactions: Many thiophene (B33073) syntheses rely on metal catalysts. nih.gov Research into transition-metal-free pathways, such as those using elemental sulfur with base-free generation of a trisulfur (B1217805) radical anion (S₃•-), could provide a greener alternative for constructing the core thiophene ring before functionalization. organic-chemistry.org
Benign Solvents and Reagents: Methodologies employing environmentally friendly solvents like ethanol (B145695) and non-toxic, readily available reagents should be explored. nih.govuwf.edu For instance, the use of sodium halides as a source for electrophilic halogens in ethanol presents a safer alternative to traditional halogenating agents. nih.govuwf.edu
One-Pot and Multicomponent Reactions: Designing synthesis routes that combine multiple steps into a single "one-pot" procedure can significantly reduce waste and improve efficiency. nih.govresearchgate.net Multicomponent reactions (MCRs), such as modifications of the Gewald reaction, allow for the construction of highly substituted thiophenes in a single step from simple precursors. nih.goveasychair.org
Biomass-Derived Feedstocks: A forward-looking approach would involve synthesizing thiophene precursors from renewable, biomass-derived materials like methyl levulinate, combined with elemental sulfur, a surplus byproduct of the fossil fuel industry. researchgate.net
Table 1: Comparison of Traditional vs. Prospective Green Synthesis Strategies for Thiophenes
| Aspect | Traditional Methods | Prospective Green Strategies |
|---|---|---|
| Catalysts | Often require palladium, copper, or other heavy metals. nih.gov | Transition-metal-free reactions; use of inexpensive and non-toxic catalysts. organic-chemistry.org |
| Solvents | Halogenated and toxic solvents (e.g., chloroform, DMF). rsc.org | Environmentally benign solvents like ethanol or water. nih.govnih.gov |
| Reagents | Harsh and toxic reagents (e.g., strong acids, hazardous halogen sources). nih.gov | Inexpensive, safe, and readily available inorganic reagents (e.g., sodium halides, elemental sulfur). organic-chemistry.orgnih.gov |
| Efficiency | Multi-step syntheses with intermediate purification. | One-pot and multicomponent reactions to reduce steps and waste. nih.govresearchgate.net |
| Feedstocks | Petroleum-based starting materials. | Renewable, biomass-derived precursors. researchgate.net |
Exploration of Unprecedented Reactivity Patterns and Transformations
The dibromo functionality of 2,4-Dibromo-5-methoxy-3-methylthiophene serves as a gateway to novel chemical transformations beyond standard cross-coupling reactions. Future research should focus on exploring unprecedented reactivity patterns to create unique molecular architectures.
Skeletal Editing and Aromatic Metamorphosis: A revolutionary approach involves the "aromatic metamorphosis" of the thiophene ring. researchgate.net This can be achieved through dearomatization strategies, such as reduction with lithium powder to generate a 1,4-dianion. This reactive intermediate can then be trapped with various electrophiles, effectively replacing the endocyclic sulfur atom with other atoms or groups, leading to the synthesis of exotic heterocycles like siloles, germoles, or carbazoles. researchgate.net
Asymmetric Dearomatization: The thiophene core can be subjected to catalytic asymmetric dearomatization. rsc.org By designing appropriate substrates and utilizing chiral catalysts, it is possible to transform the planar, aromatic thiophene into chiral, three-dimensional spiranes with high enantioselectivity. rsc.org This opens a new dimension in thiophene chemistry, moving from flatland to 3D structures.
Ring-Opening and Rearrangement: Investigating conditions that promote the ring-opening of the thiophene, followed by rearrangement and cyclization, could lead to entirely different heterocyclic systems. For example, converting 2-arylpyridines into 2-aroylthiophenes has been demonstrated through a ring-opened intermediate, showcasing the potential for such skeletal edits. researchgate.net
Integration of Advanced Computational Methods for Predictive Chemistry
Advanced computational methods, particularly Density Functional Theory (DFT), are indispensable tools for predicting the behavior of molecules and guiding experimental work. rsc.orgresearchgate.net Integrating these methods into the study of this compound can accelerate discovery and provide deep mechanistic insights.
Potential computational studies include:
Predicting Reactivity and Regioselectivity: DFT calculations can model the electronic structure of the thiophene ring, predicting which of the two bromine atoms is more susceptible to nucleophilic attack or metal-halogen exchange. This is crucial for planning selective functionalization.
Modeling Electronic and Optical Properties: For applications in materials science, computational tools can predict key properties like HOMO/LUMO energy levels, band gaps, and absorption spectra. researchgate.nettdl.org This allows for the in silico design of new materials derived from the thiophene scaffold before committing to laboratory synthesis.
Structure-Property Relationships: By modeling a series of virtual derivatives of this compound, researchers can establish clear structure-property relationships. orientjchem.org For example, computational models can predict how different substituents at the bromine positions will affect the compound's electronic properties or biological activity. acs.org
Toxicity and Metabolism Prediction: Computational models can be used to predict potential genotoxicity by linking molecular structure to biological activity, as demonstrated in studies of other thiophene derivatives. acs.orgnih.gov This early-stage assessment is vital for developing compounds intended for biological applications.
Table 2: Application of Computational Methods in Thiophene Chemistry
| Computational Method | Predicted Property/Application for this compound | Potential Impact |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanisms, electronic structure, HOMO/LUMO levels, dipole moments. rsc.orgorientjchem.org | Guides synthetic strategy, predicts electronic behavior for materials science applications. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, vertical excitation energies. researchgate.net | Aids in the design of dyes, sensors, and optoelectronic materials. |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive models for biological activity (e.g., toxicity, drug efficacy). acs.orgnih.gov | Prioritizes synthesis of derivatives with high potential for medicinal applications and fewer side effects. |
| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., proteins, enzymes). nih.gov | Facilitates the rational design of new therapeutic agents. |
Design and Synthesis of Highly Functionalized Thiophene Scaffolds for Emerging Scientific Domains
The true potential of this compound lies in its use as a versatile building block for constructing highly functionalized scaffolds tailored for specific, high-impact applications. espublisher.comnih.gov The two bromine atoms provide orthogonal handles for sequential and selective functionalization, allowing for the creation of complex and diverse molecular structures.
Medicinal Chemistry: Thiophene is a "privileged pharmacophore" found in numerous FDA-approved drugs. nih.govrsc.org The scaffold of this compound can be elaborated to synthesize novel compounds for evaluation as anticancer, anti-inflammatory, or antimicrobial agents. clinicalresearchnewsonline.comcognizancejournal.comeprajournals.com The methoxy (B1213986) and methyl groups can be crucial for tuning lipophilicity and metabolic stability, while the bromine positions allow for the introduction of various pharmacophoric groups. mdpi.com
Organic Electronics: Thiophene-based materials are cornerstones of organic electronics, used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. tdl.orgresearchgate.net The subject compound is an ideal starting point for synthesizing conjugated polymers and small molecules. Functionalization at the bromine sites can be used to tune the material's electronic properties, solubility, and solid-state packing, which are critical for device performance. tdl.orgrsc.org
Sensors and Bioimaging: By attaching fluorophores or stimuli-responsive units to the thiophene core, it is possible to design chemical sensors or fluorescent probes for bioimaging. researchgate.net The inherent fluorescence of some thiophene systems can be modulated by introducing specific functional groups that interact with analytes or biological targets. rsc.org
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a valuable platform for innovation in chemistry, medicine, and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Dibromo-5-methoxy-3-methylthiophene, and how do reaction conditions influence regioselectivity?
- Methodology : Bromination of thiophene derivatives typically involves electrophilic substitution. For example, dibromination of 5-methoxy-3-methylthiophene can be achieved using bromine in dry benzene under controlled temperatures (e.g., ice bath to room temperature) to minimize over-bromination . Key variables include solvent polarity, stoichiometry of bromine, and reaction time. Monitoring via TLC and NMR during intermediate steps ensures regioselectivity (e.g., preferential bromination at C2 and C4 positions due to electron-donating methoxy and methyl groups) .
- Data : In analogous syntheses (e.g., 2,3-dibromo-5-methylthiophene), yields of ~84% were achieved with reflux conditions and careful HBr gas evolution control .
Q. How can spectroscopic and crystallographic data validate the structure of this compound?
- Methodology :
- NMR : H NMR reveals substituent effects: methoxy groups resonate at δ 3.8–4.0 ppm, methyl groups at δ 2.4–2.6 ppm, and aromatic protons at δ 6.5–7.5 ppm (integration confirms substitution pattern) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve heavy atoms (Br) and confirm bond lengths/angles. For example, Br–C distances in dibrominated thiophenes typically range from 1.85–1.90 Å .
Q. What purification strategies are effective for isolating this compound?
- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates dibrominated products from mono- or tri-brominated impurities. Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity (>95%) .
Advanced Research Questions
Q. How does electronic modulation (e.g., methoxy/methyl groups) influence bromination regioselectivity in thiophene derivatives?
- Methodology : Computational modeling (DFT) predicts electron density distribution. Methoxy groups at C5 activate C2 and C4 positions via resonance, while methyl groups at C3 sterically hinder adjacent bromination. Experimental validation involves synthesizing analogs (e.g., 2,5-dibromo-3-methoxy derivatives) and comparing reaction outcomes .
- Data : In 2,3-dibromo-5-methylthiophene, steric hindrance from the methyl group directs bromine to C2 and C3 rather than C4 .
Q. What strategies mitigate challenges in crystallizing brominated thiophenes for structural studies?
- Methodology : Co-crystallization with halogen-bond acceptors (e.g., 1,4-dioxane) stabilizes Br···O interactions. Slow evaporation in solvents like chloroform at 4°C promotes ordered crystal growth. For twinned crystals, SHELXL’s TWIN command refines data .
Q. How can this compound serve as a precursor for functionalized heterocycles in medicinal chemistry?
- Methodology : Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups for bioactivity screening. For example, coupling with 4-methoxyphenylboronic acid under Pd(PPh) catalysis yields tetra-substituted thiophenes. Reaction progress is monitored via GC-MS .
Q. What analytical techniques resolve contradictions in reported spectral data for brominated thiophenes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
